molecular formula C16H15IN2O3S B12015393 methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 617694-69-6

methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B12015393
CAS No.: 617694-69-6
M. Wt: 442.3 g/mol
InChI Key: RYHUHAKHUMJKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a pyrimido[2,1-b][1,3]thiazine core, which is a fused ring system containing nitrogen and sulfur atoms. The presence of an iodophenyl group and a carboxylate ester adds to its chemical diversity and potential reactivity.

Properties

CAS No.

617694-69-6

Molecular Formula

C16H15IN2O3S

Molecular Weight

442.3 g/mol

IUPAC Name

methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C16H15IN2O3S/c1-9-13(15(21)22-2)14(10-3-5-11(17)6-4-10)19-12(20)7-8-23-16(19)18-9/h3-6,14H,7-8H2,1-2H3

InChI Key

RYHUHAKHUMJKFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)I)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of intermediate compounds under specific conditions. For instance, the reaction of 1H-imidazole-2-thiones with epichlorohydrin in methanol in the presence of NaOH at room temperature can be used to form the core structure . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. Molecular docking studies have shown that similar compounds can bind to specific proteins, stabilizing the protein-ligand complex and altering biological pathways .

Comparison with Similar Compounds

Similar compounds include other pyrimido[2,1-b][1,3]thiazine derivatives, such as:

These compounds share the core pyrimido[2,1-b][1,3]thiazine structure but differ in their substituents, which can significantly affect their chemical properties and biological activities

Biological Activity

Methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its synthesis, structural characteristics, and biological activities.

Chemical Structure and Properties

The compound has the molecular formula C16H15IN2O3SC_{16}H_{15}IN_{2}O_{3}S and a molecular weight of approximately 442.3 g/mol. Its structure features a pyrimido-thiazine core which is known for various biological activities. The presence of iodine in the aromatic ring is significant as it can enhance the compound's interactions with biological targets.

Synthesis

The synthesis of thiazine derivatives, including this compound, typically involves multi-step reactions that include cyclization and functional group modifications. The methodologies often employ starting materials such as thiosemicarbazides and α-haloketones under various conditions to yield the desired thiazine structures. Recent studies have also explored hypervalent iodine-mediated reactions to synthesize related compounds effectively .

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against several human cancer cell lines including HT-29 (colon), Panc-1 (pancreatic), A-549 (lung), and MCF-7 (breast).
  • IC50 Values : The median inhibitory concentration (IC50) values ranged from 37 nM to 86 nM, indicating potent activity compared to standard drugs like erlotinib (IC50 = 33 nM) .

The mechanism by which this compound exerts its effects appears to involve inhibition of key signaling pathways associated with cancer cell proliferation. Notably:

  • EGFR and BRAF Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) and mutant BRAF V600E with docking scores indicating strong binding affinity (-8.7 kcal/mol for BRAF V600E) .

Case Studies

In a recent study published in July 2023, a series of thiazole-based compounds were synthesized and evaluated for their antiproliferative properties. Among these compounds, derivatives similar to methyl 6-(4-iodophenyl)-8-methyl showed promising results in both cell viability assays and molecular docking studies .

Compound Cell Line IC50 (nM) Target
Methyl ThiazineHT-2937EGFR/BRAF
Methyl ThiazinePanc-154EGFR/BRAF
Methyl ThiazineA-54986EGFR/BRAF
ErlotinibAll33EGFR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.